![molecular formula C12H16N6 B1432263 4-(2-methyl-1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine CAS No. 1706446-94-7](/img/structure/B1432263.png)
4-(2-methyl-1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine
Overview
Description
4-(2-methyl-1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the development of new drugs. This compound is a pyrimidine derivative that has been shown to exhibit promising pharmacological properties, including antiviral, antifungal, and anticancer activities.
Mechanism of Action
The mechanism of action of 4-(2-methyl-1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes or proteins that are essential for the survival and replication of viruses, fungi, and cancer cells. The compound may also induce apoptosis (programmed cell death) in cancer cells, leading to their destruction.
Biochemical and Physiological Effects
Studies have shown that 4-(2-methyl-1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine has low toxicity and does not exhibit significant adverse effects on normal cells or tissues. The compound has been shown to be well-tolerated in animal studies and has a favorable pharmacokinetic profile, including good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
One advantage of 4-(2-methyl-1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine is its broad-spectrum antiviral, antifungal, and anticancer activities. This makes it a promising candidate for the development of new drugs to treat a range of diseases. Another advantage is its low toxicity and favorable pharmacokinetic profile, which make it a safe and effective drug candidate.
One limitation of 4-(2-methyl-1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine is its limited solubility in water, which can make it challenging to formulate for oral administration. Another limitation is the lack of a clear understanding of its mechanism of action, which can hinder the development of more potent and selective analogs.
Future Directions
Future research on 4-(2-methyl-1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine should focus on elucidating its mechanism of action and identifying its molecular targets. This will enable the development of more potent and selective analogs with improved pharmacological properties. Other future directions include the evaluation of the compound's efficacy in animal models of viral, fungal, and cancer diseases, and the optimization of its formulation for oral administration.
Scientific Research Applications
4-(2-methyl-1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine has been extensively studied for its potential applications in drug development. The compound has been shown to exhibit antiviral activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis B virus (HBV), and herpes simplex virus (HSV). It has also been shown to possess antifungal activity against Candida albicans and Aspergillus fumigatus. In addition, the compound has shown promising anticancer activity against various cancer cell lines, including breast, lung, and colon cancer.
properties
IUPAC Name |
4-(2-methylimidazol-1-yl)-6-piperazin-1-ylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6/c1-10-14-4-7-18(10)12-8-11(15-9-16-12)17-5-2-13-3-6-17/h4,7-9,13H,2-3,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCFGCNTTHDVTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC(=NC=N2)N3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methyl-1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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